molecular formula C5H10N2O B12945903 3-Amino-5-methylpyrrolidin-2-one

3-Amino-5-methylpyrrolidin-2-one

Cat. No.: B12945903
M. Wt: 114.15 g/mol
InChI Key: SWTNSRXCWULTDK-UHFFFAOYSA-N
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Description

3-Amino-5-methylpyrrolidin-2-one is a chiral pyrrolidin-2-one derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic building block, particularly in the development of novel small-molecule inhibitors. Its core structure is a key feature in advanced pharmaceutical research, including the exploration of epigenetic therapies. Scientific literature highlights the (R)-enantiomer of 5-methylpyrrolidin-2-one as a critical component in potent p300/CBP bromodomain inhibitors . These inhibitors have demonstrated promising anti-tumor activities across multiple cancer cell lines, functioning by disrupting protein-protein interactions involved in oncogene expression . The aminomethyl substituents on the pyrrolidin-2-one scaffold are known to contribute to binding affinity with target proteins, making this compound a valuable scaffold for structure-activity relationship (SAR) studies . As a high-value intermediate, it is essential for researchers developing new therapeutic candidates. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

3-amino-5-methylpyrrolidin-2-one

InChI

InChI=1S/C5H10N2O/c1-3-2-4(6)5(8)7-3/h3-4H,2,6H2,1H3,(H,7,8)

InChI Key

SWTNSRXCWULTDK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)N1)N

Origin of Product

United States

Preparation Methods

Key Steps:

  • Reduction Reaction: A reducing agent such as sodium borohydride or boron trifluoride is employed to convert the keto group into an amino group while preserving the stereochemistry.
  • Catalyst Selection: Chiral catalysts are used to achieve (3R,5S) or (3R,5R) configurations depending on the target stereoisomer.

Advantages:

  • High enantioselectivity.
  • Suitable for large-scale industrial synthesis using optimized catalysts and continuous flow reactors.

Cascade Reactions of Piperidine Derivatives

Another method involves cascade reactions starting with N-substituted piperidines. This process includes multiple steps such as carbaldehyde formation, carboxylic acid generation, decarboxylation, and subsequent oxidation.

Mechanism:

Selectivity:

This method allows selective synthesis of pyrrolidin-2-one derivatives by adjusting reaction conditions (e.g., oxidant type and temperature).

Ring Closure and Reduction

A stepwise approach involving ring closure followed by reduction has been reported for similar compounds like 1-methyl-3-pyrrolidinol. This method may be adapted for the synthesis of this compound.

Procedure:

  • Ring Closure Reaction: Reactants such as malic acid and methylamine are combined under reflux conditions to form an intermediate cyclic compound.
  • Reduction Reaction: The intermediate is treated with reducing agents like trimethyl borate or tetrahydrofuran under controlled temperature conditions.

Advantages:

  • Enhanced safety and stability due to the use of less reactive reducing agents.
  • Improved purity and yield through crystallization techniques.

Summary Table of Methods

Method Key Reactants/Conditions Advantages Challenges
Asymmetric Reduction 3-keto precursor, chiral catalysts High enantioselectivity Requires specialized catalysts
Cascade Reactions Piperidine derivatives, oxidants Tunable selectivity Multi-step process
Ring Closure & Reduction Malic acid, methylamine, reducing agents Improved yield and purity Complex reaction monitoring

Research Findings

  • Asymmetric reduction methods are highly efficient for achieving specific stereochemistry but require advanced catalyst systems.
  • Cascade reactions provide flexibility in product selectivity but involve complex mechanisms that need precise control.
  • Ring closure methods offer improved yields and safety but may require extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrrolidinones, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Amino-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, docking analyses have suggested binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism underlying its anticancer activity .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares 3-Amino-5-methylpyrrolidin-2-one with structurally related pyrrolidinone derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
This compound 3-NH₂, 5-CH₃ Not explicitly reported Likely moderate lipophilicity due to CH₃ Presumed pharmaceutical intermediate
3-Amino-1-hydroxy-pyrrolidin-2-one 3-NH₂, 1-OH ~130 (estimated) Higher polarity (OH group) Research chemical, no known hazards
(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone 5-(Trityloxymethyl) 357.44 Bulky trityl group increases steric hindrance Specialty synthesis, lab reagent
(R)-5-Aminomethyl-pyrrolidin-2-one 5-CH₂NH₂ ~128 (estimated) Enhanced solubility (primary amine) Potential peptide mimetic
3-Hydroxycotinine 3-OH, 1-CH₃, 5-(pyridin-3-yl) 192.23 Metabolite of nicotine, chiral center Biomarker for nicotine exposure

Key Observations:

  • Substituent Effects: The methyl group at position 5 in this compound likely enhances lipophilicity compared to polar analogs like 3-Amino-1-hydroxy-pyrrolidin-2-one. This could improve membrane permeability in drug candidates .
  • Steric vs.

Biological Activity

3-Amino-5-methylpyrrolidin-2-one (also known as (3R,5S)-3-Amino-5-methylpyrrolidin-2-one) is a chiral compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrrolidinone ring with an amino group at the 3-position and a methyl substituent at the 5-position. Its molecular formula is C6H12N2OC_6H_{12}N_2O with a molecular weight of approximately 128.17 g/mol. The presence of the amino group allows for hydrogen bonding, which is crucial for its interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biomolecules, enhancing its reactivity in biochemical pathways. This compound has been studied for its potential roles in enzyme inhibition and receptor binding, particularly in neurological contexts.

Key Mechanisms:

  • Hydrogen Bonding: The amino group facilitates interactions with proteins and nucleic acids.
  • Electrostatic Interactions: These interactions can influence the binding affinity to various targets, affecting cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Neuroprotective Effects: Studies have shown that this compound may have protective effects against neurodegenerative diseases by modulating neurotransmitter systems.
  • Antioxidant Properties: It has been noted for its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties, although further research is needed to confirm these effects.

Research Findings

A variety of studies have explored the biological activity of this compound. Below are summarized findings from significant research articles:

StudyFindingsReference
Neuroprotective StudyDemonstrated efficacy in reducing neuronal cell death in models of Parkinson's disease.
Antioxidant ActivityShowed significant free radical scavenging ability compared to standard antioxidants.
Antimicrobial TestingExhibited inhibitory effects on several bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies

  • Neurodegenerative Disease Models:
    • In a study involving animal models of Parkinson's disease, administration of this compound resulted in improved motor function and reduced neuroinflammation. This suggests its potential as a therapeutic agent in neurodegenerative conditions.
  • Antioxidant Efficacy:
    • A comparative analysis highlighted that this compound had a higher antioxidant capacity than traditional antioxidants like vitamin C, indicating its potential utility in formulations aimed at reducing oxidative stress.

Future Directions

The promising biological activities of this compound warrant further investigation into its mechanisms and therapeutic applications. Future research should focus on:

  • Clinical Trials: To evaluate safety and efficacy in human subjects.
  • Mechanistic Studies: To elucidate detailed pathways through which this compound exerts its biological effects.
  • Formulation Development: Exploring its use in drug formulations targeting neurological disorders or oxidative stress-related conditions.

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